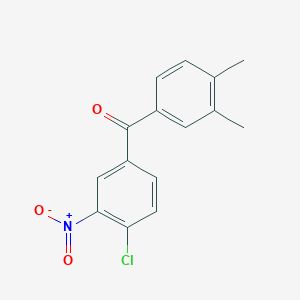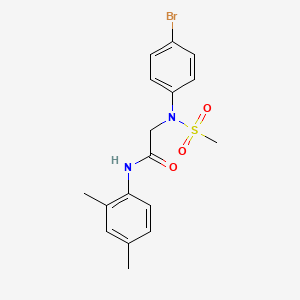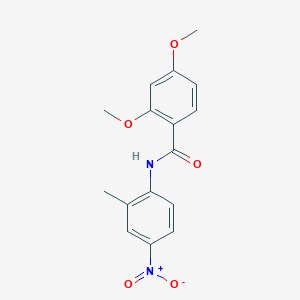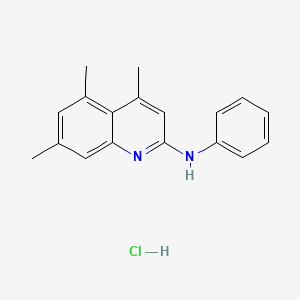
(4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone, also known as CNPDM, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CNPDM is a yellow crystalline solid that is soluble in organic solvents such as acetone and chloroform.
Mécanisme D'action
The mechanism of action of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone is not fully understood, but it is believed to involve the interaction of the compound with specific biomolecules such as proteins and nucleic acids. (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone has been shown to bind to proteins such as bovine serum albumin and lysozyme, indicating that it may have potential as a protein probe.
Biochemical and Physiological Effects:
(4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, indicating that it may have potential as an anti-cholinesterase agent. Additionally, (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone is its strong fluorescence properties, which make it an ideal candidate for use in fluorescence microscopy and other imaging techniques. Additionally, (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone is relatively easy to synthesize and has a high degree of stability, making it a useful tool for a wide range of research applications. However, one limitation of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone. One promising area of research is in the development of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone-based fluorescent probes for use in live-cell imaging. Additionally, further studies are needed to fully understand the mechanism of action of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone and to identify its potential applications in various fields such as medicine and biotechnology. Finally, research is needed to explore the potential toxicity of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone and to develop strategies for minimizing its negative effects.
Méthodes De Synthèse
The synthesis of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone involves the reaction of 4-chloro-3-nitrobenzaldehyde with 3,4-dimethylbenzylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone.
Applications De Recherche Scientifique
(4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone is in the development of fluorescent probes for imaging biological systems. (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone has been shown to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques.
Propriétés
IUPAC Name |
(4-chloro-3-nitrophenyl)-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-3-4-11(7-10(9)2)15(18)12-5-6-13(16)14(8-12)17(19)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTPJNKKSAWRRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5090280.png)


![N-isopropyl-1'-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5090311.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B5090315.png)
![10-acetyl-3-(2-furyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5090328.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B5090342.png)
![3,9-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5090348.png)
![N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5090358.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)tetrahydro-2H-pyran-4-amine](/img/structure/B5090369.png)
![4-methoxy-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5090371.png)
![3-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-oxime](/img/structure/B5090379.png)

